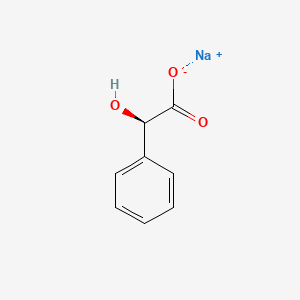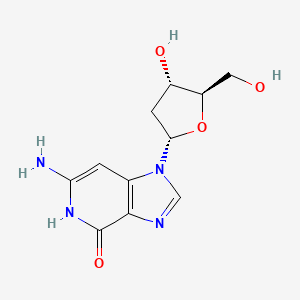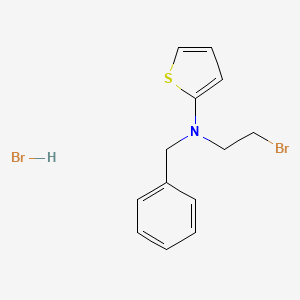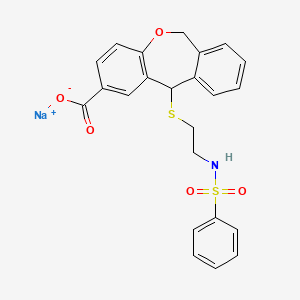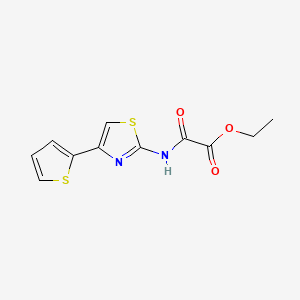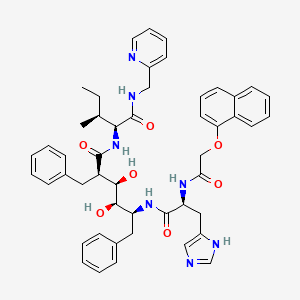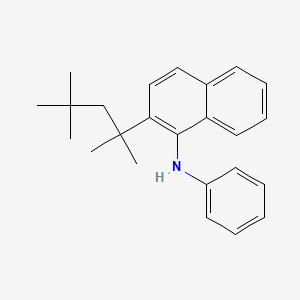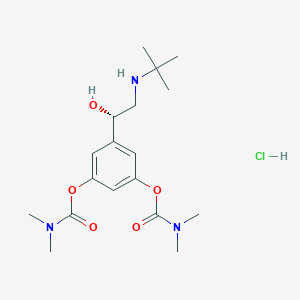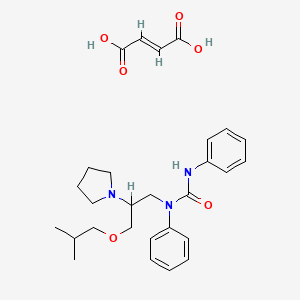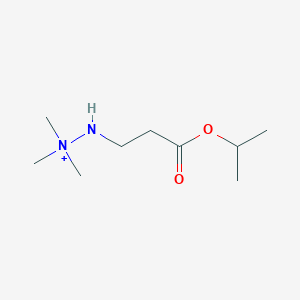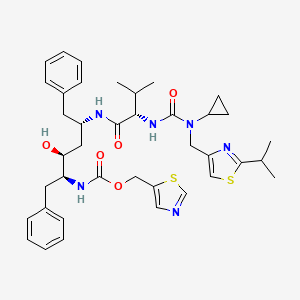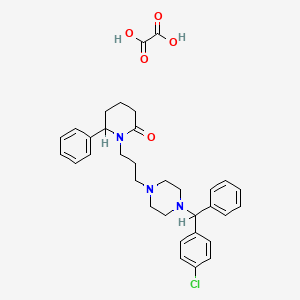
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is a complex organic compound with a unique structure that combines piperazine and piperidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate typically involves multiple steps:
Formation of p-Chloro-alpha-phenylbenzyl chloride: This is achieved by chlorination of alpha-phenylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Synthesis of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine: The p-Chloro-alpha-phenylbenzyl chloride is reacted with piperazine in the presence of a base such as sodium carbonate.
Formation of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone: This involves the reaction of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine with 6-phenyl-2-piperidinone under specific conditions.
Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol
- 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine hydrochloride
Uniqueness
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is unique due to its specific combination of piperazine and piperidinone moieties, which may confer distinct biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
109758-32-9 |
|---|---|
Molekularformel |
C33H38ClN3O5 |
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
1-[3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-27(16-18-28)31(26-11-5-2-6-12-26)34-23-21-33(22-24-34)19-8-20-35-29(13-7-14-30(35)36)25-9-3-1-4-10-25;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QDQLTXSTEOUMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


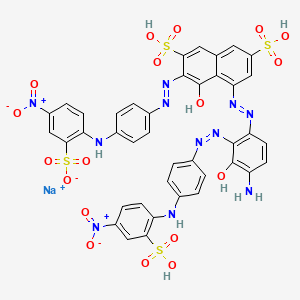

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
